molecular formula C25H26ClN3O2S B2619395 4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide CAS No. 391891-43-3

4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide

Cat. No.: B2619395
CAS No.: 391891-43-3
M. Wt: 468.01
InChI Key: DJDXXMINNUVEPJ-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorinated phenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, ethanol

Major Products Formed

    Oxidation: Benzaldehyde derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzyloxy)-N-({[2-chloro-3-(4-methylphenyl)propyl]carbamothioyl}amino)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and materials science .

Properties

IUPAC Name

1-[2-chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O2S/c1-18-7-9-19(10-8-18)15-22(26)16-27-25(32)29-28-24(30)21-11-13-23(14-12-21)31-17-20-5-3-2-4-6-20/h2-14,22H,15-17H2,1H3,(H,28,30)(H2,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDXXMINNUVEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CNC(=S)NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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